molecular formula C10H16F3NO3 B2751973 (3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1186655-16-2

(3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2751973
CAS No.: 1186655-16-2
M. Wt: 255.237
InChI Key: VWKJBJKCLHPFLX-UHFFFAOYSA-N
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Description

(3S,4S)-1-(2-Ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by:

  • Molecular formula: C₁₀H₁₆F₃NO₃.
  • Key substituents: A 2-ethoxyethyl group at position 1 and a trifluoromethyl (-CF₃) group at position 4 of the pyrrolidine ring.
  • Stereochemistry: The (3S,4S) configuration ensures specific spatial orientation, which is critical for biological activity and interactions with target receptors.
  • Applications: Primarily used in medicinal chemistry as a building block for drug candidates, particularly in protease inhibitors and CNS-targeted therapies. Its trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

(3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-2-17-4-3-14-5-7(9(15)16)8(6-14)10(11,12)13/h7-8H,2-6H2,1H3,(H,15,16)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKJBJKCLHPFLX-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CC(C(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C[C@H]([C@@H](C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate or a similar reagent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The ethoxyethyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, sulfonates, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a valuable target in drug design and development. The trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of potential drug candidates. Research has indicated that derivatives of pyrrolidine carboxylic acids can exhibit various biological activities, including anti-inflammatory and analgesic effects.

Biochemical Studies

Due to its ability to interact with biological systems, (3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is utilized in proteomics research. It serves as a biochemical tool for studying protein interactions and functions, particularly in the context of enzyme inhibition and receptor binding studies .

Synthesis of Bioactive Compounds

This compound acts as a building block for synthesizing more complex molecules with potential pharmaceutical applications. Its reactivity allows for modifications that can lead to new derivatives with enhanced biological properties. For example, variations in the ethoxyethyl side chain can yield compounds with different solubility and bioavailability profiles.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of pyrrolidine derivatives, including this compound. The results demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was tested against cyclooxygenase enzymes, which are critical in the inflammatory response. The findings indicated a dose-dependent inhibition, highlighting its potential as an anti-inflammatory agent .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundCyclooxygenase Inhibition12.5
Pyrrolidine derivative AAnti-inflammatory10.0
Pyrrolidine derivative BAnti-cancer15.0

Mechanism of Action

The mechanism of action of (3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine and Piperidine Families

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties Reference
(3S,4S)-1-(2-Ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid 2-ethoxyethyl (position 1), -CF₃ (position 4) C₁₀H₁₆F₃NO₃ High stereochemical specificity; moderate lipophilicity
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid Benzodioxol (position 4), ureido linker C₂₂H₂₂F₃N₃O₅ Higher molecular weight (466 g/mol); >99% purity; potential for enhanced receptor binding due to aromaticity
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid tert-Butyl (position 1), difluorophenyl (position 4) C₁₆H₂₀F₂NO₂ Increased steric bulk from tert-butyl; fluorophenyl enhances electronegativity
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid Methoxyethyl (position 1), fluorophenyl (position 4) C₁₄H₁₇FNO₃ Methoxy group improves solubility; fluorophenyl offers moderate electron-withdrawing effects
4-(Trifluoromethyl)-3-pyridinecarboxylic acid Pyridine core with -CF₃ C₇H₄F₃NO₂ Planar aromatic structure; higher melting point (147°C) due to crystal packing

Key Comparative Insights

Stereochemical Specificity
  • The (3S,4S) configuration of the target compound distinguishes it from racemic mixtures (e.g., (±)-(3R,4S)- analogues in ) and enantiomers like (3S,4R)- derivatives . Stereochemistry directly impacts binding affinity to biological targets, such as enzymes or receptors.
Functional Group Effects
  • Trifluoromethyl (-CF₃) : Present in the target compound and analogues (e.g., ), this group enhances metabolic stability and lipophilicity. However, pyridine-based analogues () exhibit stronger electron-withdrawing effects due to aromatic conjugation.
  • Ethoxyethyl vs.
Physicochemical Properties

Research Implications

  • Drug Design : The target compound’s balance of hydrophobicity (from ethoxyethyl) and electron-withdrawing effects (from -CF₃) makes it a versatile scaffold for optimizing pharmacokinetic profiles.
  • Limitations : Its discontinued commercial status highlights the need for improved synthetic routes or alternative analogues (e.g., methoxyethyl derivatives in ) for ongoing research.

Biological Activity

(3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, with the CAS number 1186655-16-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.

The molecular formula of this compound is C10H16F3NO3C_{10}H_{16}F_3NO_3, and it has a molecular weight of 255.23 g/mol. The structure features a pyrrolidine ring substituted with a trifluoromethyl group and an ethoxyethyl chain, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC₁₀H₁₆F₃NO₃
Molecular Weight255.23 g/mol
CAS Number1186655-16-2
Purity95%

The compound's biological activity primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Pharmacological Studies

  • Kinase Inhibition : Research indicates that this compound exhibits significant inhibitory effects on certain kinases. For instance, it has shown potential in inhibiting IRAK4, a kinase involved in inflammatory responses, which could be beneficial in treating autoimmune diseases .
  • Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
  • Lipophilicity : The addition of the ethoxyethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and allowing for better penetration into cellular membranes .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on IRAK4 Inhibition : A fragment-based drug design approach led to the optimization of compounds similar to this compound, resulting in inhibitors with nanomolar potency against IRAK4 in cellular assays. These findings suggest that modifications to the structure can significantly enhance biological activity .
  • Antitumor Efficacy : A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent. Further mechanistic studies are needed to elucidate the precise pathways involved .

Safety and Toxicology

The compound is classified as an irritant, necessitating caution during handling and application in research settings. Ongoing toxicological assessments are essential to ensure safe use in potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves stereoselective introduction of the trifluoromethyl group and functionalization of the pyrrolidine ring. A plausible route includes:

Radical Trifluoromethylation : Use CF₃I with a radical initiator (e.g., AIBN) under controlled temperature (60–80°C) to install the trifluoromethyl group .

Ethoxyethyl Substitution : React the intermediate with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .

Carboxylic Acid Formation : Hydrolysis of a nitrile or ester precursor using NaOH in aqueous ethanol .
Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
Temperature (CF₃I step)70°C>80% conversion
Solvent (Substitution)DMFHigher regioselectivity
Reaction Time (Hydrolysis)12 hrsComplete deprotection

Q. How can the stereochemical purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • Chiral HPLC : To confirm enantiomeric excess (e.g., Chiralpak IA column, hexane:IPA 90:10) .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with known stereoisomers. For example, the axial trifluoromethyl group in the (3S,4S) configuration causes distinct splitting patterns in the pyrrolidine protons .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
ConditionDegradation PathwayMitigation Strategy
Acidic (pH < 3)Ester hydrolysisStore at neutral pH
High Temp (>40°C)Radical decompositionUse inert atmosphere
UV LightPhotooxidationAmber glass storage

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Methodological Answer : Design enzyme inhibition assays (e.g., kinase or protease targets):

SPR (Surface Plasmon Resonance) : Immobilize the target protein and measure binding kinetics (KD, kon/koff) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics (ΔH, ΔS) .
Example Data :

TargetKD (nM)ΔH (kcal/mol)
Kinase X12 ± 3-8.2
Protease Y45 ± 9-5.6

Q. What computational strategies are effective for modeling its binding interactions?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Docking : Identify potential binding poses using the compound’s 3D structure (PubChem CID).

MD Simulations (100 ns) : Assess stability of ligand-protein complexes (RMSD < 2 Å) .
Key Parameters :

  • Trifluoromethyl group enhances hydrophobic interactions with active-site residues (e.g., Leu123).
  • Ethoxyethyl sidechain may reduce desolvation penalties .

Q. How do stereochemical variations (e.g., 3R,4R vs. 3S,4S) impact biological activity?

  • Methodological Answer : Synthesize and test all stereoisomers:
IsomerIC₅₀ (Target A)Selectivity Ratio (A/B)
(3S,4S)10 nM120:1
(3R,4R)450 nM3:1
Mechanistic Insight : The (3S,4S) configuration aligns the trifluoromethyl group for optimal van der Waals contacts, while mismatched stereochemistry disrupts binding .

Safety and Handling

  • Critical SDS Data :
    • Incompatible Materials : Strong oxidizers (risk of exothermic decomposition) .
    • PPE Requirements : Nitrile gloves, chemical-resistant lab coat, and fume hood use .

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